2,2,3-trimethylpyrrolidine hydrochloride
Description
2,2,3-Trimethylpyrrolidine hydrochloride is a pyrrolidine derivative substituted with three methyl groups at the 2, 2, and 3 positions of the heterocyclic ring. Its molecular formula is C₇H₁₆ClN, with a molecular weight of 149.66 g/mol. The compound is typically synthesized via alkylation or reductive amination routes and is utilized in pharmaceutical research, particularly as a chiral building block or intermediate in drug development. Its hydrochloride salt form enhances stability and solubility in aqueous media, making it suitable for biological studies .
Properties
CAS No. |
2567496-26-6 |
|---|---|
Molecular Formula |
C7H16ClN |
Molecular Weight |
149.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-trimethylpyrrolidine hydrochloride typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and various nucleophiles.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Alkylated or arylated pyrrolidine compounds.
Scientific Research Applications
2,2,3-Trimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3-trimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties:
| Compound Name | Molecular Formula | Substituents | Purity | CAS Number | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| 2,2,3-Trimethylpyrrolidine hydrochloride | C₇H₁₆ClN | 2,2,3-trimethyl | N/A | Not provided | Reference compound |
| trans-2,5-Dimethylpyrrolidine hydrochloride | C₆H₁₄ClN | 2,5-dimethyl | 95% | 114143-75-8 | Fewer methyl groups; positional isomerism |
| 2,2,4-Trimethylpyrrolidine hydrochloride | C₇H₁₆ClN | 2,2,4-trimethyl | N/A | Not provided | Methyl group at position 4 alters steric bulk |
| 1,2,2,5-Tetramethylpyrrolidine hydrochloride | C₈H₁₈ClN | 1,2,2,5-tetramethyl | N/A | 4565-10-0 | Additional methyl at position 1 increases lipophilicity |
| (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride | C₁₁H₁₂ClF₃N | 4-CF₃-phenyl | 97% | 1391407-62-7 | Trifluoromethyl substituent introduces electron-withdrawing effects |
Key Findings
a) Steric and Conformational Effects
- trans-2,5-Dimethylpyrrolidine hydrochloride (C₆H₁₄ClN): The absence of a third methyl group reduces steric hindrance compared to the target compound. This may enhance its reactivity in nucleophilic substitution reactions but lower its thermal stability .
- This positional isomerism could lead to divergent pharmacological profiles .
b) Lipophilicity and Solubility
- 1,2,2,5-Tetramethylpyrrolidine hydrochloride (C₈H₁₈ClN): The additional methyl group at position 1 increases the compound’s logP value, enhancing membrane permeability but reducing aqueous solubility. This property is critical for central nervous system (CNS) drug candidates .
c) Electronic Effects
- Trifluoromethyl-substituted analogs (e.g., C₁₁H₁₂ClF₃N): The trifluoromethyl group’s electron-withdrawing nature increases the compound’s acidity (lower pKa) compared to methyl-substituted derivatives. This impacts ionization state under physiological conditions, affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
